Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-imidazo[1,2-a]pyrimidin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-9(14)4-3-8-7-13-6-2-5-11-10(13)12-8/h2,5-7H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJDWXWFNVUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=NC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A domino A3-coupling strategy enables simultaneous construction of the imidazo[1,2-a]pyrimidine core and introduction of the propanoate side chain. This one-pot method involves a three-component reaction between 2-aminopyrimidine , aldehydes , and methyl propiolate (HC≡C-COOMe) catalyzed by CuSO₄·5H₂O and sodium ascorbate . The reaction proceeds via:
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Condensation : Formation of an imine intermediate between the aldehyde and 2-aminopyrimidine.
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Cyclization : Copper-mediated alkyne insertion and 5-exo-dig cyclization to form the imidazo ring.
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Esterification : Direct incorporation of the methyl propiolate-derived propanoate group at the 3-position.
Optimized Conditions :
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Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
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Solvent : Aqueous medium at 50°C
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Yield : 70–85% for derivatives with electron-neutral aldehydes
This method is notable for its atom economy and scalability, with gram-scale reactions maintaining >85% yield .
Michael-Type Addition for Side-Chain Elongation
Post-core modification via Michael addition offers a modular approach to install the propanoate ester. For example, 3-nitrosoimidazo[1,2-a]pyrimidine (compound 4 ) undergoes conjugate addition with methyl acrylate in the presence of a base (e.g., NaOH) to form the propanoate derivative . The reaction mechanism involves:
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Nucleophilic attack : The amine group at the 3-position deprotonates methyl acrylate.
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Adduct formation : Covalent bonding between the imidazo ring and acrylate.
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Tautomerization : Stabilization of the final product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 hours |
| Temperature | Room temperature |
| Yield | 60–75% |
| Byproducts | <5% (unreacted acrylate) |
This method allows flexibility in ester selection but requires pre-functionalized imidazo cores .
Claisen-Schmidt Condensation for Aldehyde Intermediates
Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidines generates 3-carbaldehyde intermediates, which are pivotal for introducing the propanoate chain. For instance, treatment of 2-phenylimidazo[1,2-a]pyrimidine with POCl₃ and DMF yields 3-carbaldehyde (compound 8a ), which undergoes Claisen-Schmidt condensation with methyl acetoacetate .
Reaction Scheme :
-
Formylation :
-
Condensation :
Conditions :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Green Metrics (E-factor*) | Key Advantage |
|---|---|---|---|---|
| Domino A3-Coupling | 70–85 | High | 2.1 | One-pot synthesis |
| Michael Addition | 60–75 | Moderate | 4.8 | Modular side-chain variation |
| Claisen-Schmidt | 65–80 | Moderate | 3.5 | High functional group tolerance |
| Nitrosation/Reduction | 50–65 | Low | 6.2 | Established protocol |
*E-factor = Total waste (kg) / Product (kg); lower values indicate greener processes .
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at N1 vs. C3 positions necessitate careful catalyst selection. Copper(I) iodide improves C3 selectivity in domino couplings .
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Ester Hydrolysis : Basic conditions in Claisen-Schmidt reactions may hydrolyze methyl esters. Neutralization with acetic acid mitigates this issue .
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Purification : Column chromatography (hexane/ethyl acetate) remains the standard for isolating high-purity products, though recrystallization from ethanol offers a greener alternative .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially hydrogenated compounds .
Scientific Research Applications
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Pharmacological Derivatives
- Remimazolam: A methyl ester derivative with an imidazo[1,2-a]diazepine core, Remimazolam acts as a short-acting sedative by targeting GABA receptors. Its structural complexity (e.g., bromo and pyridinyl substituents) enhances receptor binding and metabolic stability compared to simpler esters like this compound .
Agrochemical Derivatives
- Imazosulfuron : This herbicide contains a sulfonamide group and dimethoxypyrimidinyl substituent, enabling inhibition of acetolactate synthase (ALS) in weeds. The imidazo[1,2-a]pyridine core here contrasts with the pyrimidine variant, highlighting how ring modifications dictate agrochemical vs. pharmaceutical applications .
- Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate : The trifluoromethyl and bromo groups enhance lipophilicity and resistance to metabolic degradation, critical for pesticidal activity .
Biological Activity
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. Compounds in this category exhibit a variety of biological activities, including:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Analgesic
These compounds are known to interact with various biological targets, making them valuable in drug development.
Recent studies have shown that imidazo[1,2-a]pyrimidines can affect cellular processes through different mechanisms. For example, a study highlighted that certain derivatives can disrupt mitochondrial function, leading to cell death in yeast models. Specifically, 3-nitroso derivatives demonstrated significant toxicity by compromising mitochondrial integrity . This suggests that the compound may also have similar effects in human cells.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Nitroso group | Increased mitochondrial toxicity |
| 8 | Atom variation | Altered mode of action |
| Functional Groups | Various substitutions | Enhanced or diminished biological activity |
These modifications can lead to significantly different biological profiles, highlighting the importance of careful design in drug development.
Pharmacological Applications
Given its diverse biological activities, this compound shows promise for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for anticancer drug development.
- Infectious Diseases : The antimicrobial properties suggest potential use as an antibiotic or antiviral agent.
- Inflammatory Disorders : Its anti-inflammatory effects could be harnessed for treating conditions like arthritis or other inflammatory diseases.
Q & A
Basic: What are the primary synthetic methodologies for Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate?
Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine core. For example:
- Route 1: Reacting 2-(2-amino-5-bromo-benzoyl)pyridine with intermediates to introduce the propanoate moiety .
- Route 2: Using (3S)-7-bromo-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepine-3-propanoic acid methyl ester as a chiral precursor to ensure stereochemical control .
Key considerations include solvent selection (e.g., DMF for polar intermediates), temperature gradients (60–120°C for cyclization), and catalysts (e.g., Pd for cross-coupling reactions). Yields vary between 40–70%, depending on substituent steric effects .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- NMR: 1H/13C NMR identifies hydrogen/carbon environments (e.g., methyl ester protons at δ ~3.6 ppm, imidazo-pyrimidine aromatic protons at δ 7.2–8.5 ppm) .
- HRMS: High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ calculated for C9H9N3O2: 191.0695; observed: 191.0694) .
- HPLC: Purity assessment (>95%) using C18 columns with methanol/water gradients .
Advanced: How do substituent modifications at the imidazo[1,2-a]pyrimidine core impact pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Position 2: Methyl ester groups (as in the target compound) enhance metabolic stability compared to carboxylic acids .
- Position 6: Bromo or trifluoromethyl substituents improve binding to GABAₐ receptors, correlating with anxiolytic activity .
- Position 8: Pyridinyl or phenyl groups modulate selectivity for peripheral vs. central nervous system targets .
For example, replacing the methyl ester with a benzyl group reduces aqueous solubility but increases lipophilicity (LogP from 1.2 to 2.8), affecting blood-brain barrier penetration .
Advanced: How can researchers address contradictions in reported biological activity data for this compound class?
Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., diazepam for GABAₐ studies) .
- Impurity Profiling: Identify by-products (e.g., des-methyl intermediates) via LC-MS and quantify their contributions to activity .
- Meta-Analysis: Cross-reference data from patents (e.g., WO2018/177970) and peer-reviewed studies to isolate substituent-specific effects .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves polar impurities .
- Recrystallization: Methanol/water mixtures (7:3) yield crystals with >99% purity .
- HPLC Prep: Semi-preparative C18 columns (flow rate: 5 mL/min) isolate enantiomers when chiral centers are present .
Advanced: What computational tools predict the pharmacokinetic properties of derivatives?
Answer:
- Lipinski’s Rule: Assess drug-likeness (e.g., molecular weight <500, LogP <5). The target compound complies (MW: 191.2, LogP: 1.2) .
- Molecular Docking: Software like AutoDock Vina models interactions with GABAₐ receptors (PDB: 6HUP). Key residues: α1-His102 and γ2-Phe77 .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (83% for the methyl ester vs. 65% for carboxylic acid analogs) .
Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
Answer:
- Rodent Models:
- Toxicology: Assess hepatotoxicity via ALT/AST levels after 14-day administration .
Basic: How does the methyl ester group influence the compound’s stability under physiological conditions?
Answer:
The ester group undergoes slow hydrolysis in plasma (t₁/₂: ~4 h at pH 7.4) to form 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid. Stability is enhanced in acidic buffers (pH 2–4, t₁/₂: >24 h), critical for oral formulation .
Advanced: What strategies improve the aqueous solubility of hydrophobic derivatives?
Answer:
- Salt Formation: Benzenesulfonate salts increase solubility by 10-fold (from 0.2 mg/mL to 2.1 mg/mL) .
- Prodrug Design: Phosphate esters or PEGylated derivatives enhance solubility while maintaining activity .
- Nanoformulation: Liposomal encapsulation (size: 100–150 nm) improves bioavailability in preclinical models .
Advanced: How are chiral intermediates controlled during synthesis to ensure enantiopurity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
